Isoxazolo[5,4-b]quinoline
CAS No.:
Cat. No.: VC15992938
Molecular Formula: C10H6N2O
Molecular Weight: 170.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6N2O |
|---|---|
| Molecular Weight | 170.17 g/mol |
| IUPAC Name | [1,2]oxazolo[5,4-b]quinoline |
| Standard InChI | InChI=1S/C10H6N2O/c1-2-4-9-7(3-1)5-8-6-11-13-10(8)12-9/h1-6H |
| Standard InChI Key | ICYYMNPRYAHKRW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C3C=NOC3=N2 |
Introduction
Structural and Chemical Properties of Isoxazolo[5,4-b]quinoline
Isoxazolo[5,4-b]quinoline is a bicyclic heterocycle comprising a five-membered isoxazole ring fused to a quinoline moiety. The quinoline component consists of a benzene ring annulated to a pyridine ring, while the isoxazole contributes an oxygen- and nitrogen-containing heterocycle. This fusion creates a planar, aromatic system with distinct electronic properties that influence its chemical reactivity and biological interactions.
The molecular formula of the parent compound is C₁₀H₆N₂O, with a molecular weight of 170.17 g/mol. Its IUPAC name, oxazolo[5,4-b]quinoline, reflects the numbering and fusion positions of the rings. The canonical SMILES representation, C1=CC=C2C(=C1)C=C3C=NOC3=N2, illustrates the connectivity between the isoxazole and quinoline units. Spectroscopic data, including IR and NMR, confirm the absence of carbonyl groups in the cyclized product, with characteristic absorptions for C-O (1430 cm⁻¹) and N-O (1560 cm⁻¹) bonds observed in the infrared spectrum .
Synthetic Methodologies for Isoxazolo[5,4-b]quinoline Derivatives
Room-Temperature Cyclization Using K₂CO₃
A mild and efficient method involves the reaction of 2-chloro-3-quinolinecarboxaldehyde with hydroxylamine hydrochloride in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF). This protocol achieves cyclization at ambient temperature within 4–20 minutes, yielding derivatives with 78–92% efficiency (Table 1) . The base catalyzes oxime formation followed by intramolecular nucleophilic substitution, eliminating HCl to form the isoxazole ring .
Table 1: Synthesis of Isoxazolo[5,4-b]quinolines via K₂CO₃ Catalysis
| Substituent (R) | Time (min) | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| H | 20 | 88 | 175–176 |
| 6-CH₃ | 15 | 80 | 298–300 |
| 7-OCH₃ | 14 | 83 | 280–281 |
Microwave-Assisted Solvent-Free Synthesis
Microwave irradiation coupled with solvent-free conditions significantly accelerates the reaction, reducing processing times to 3–8 minutes (Table 2). Using p-toluenesulfonic acid (PTSA) as a catalyst, 2-chloro-3-formylquinolines react with hydroxylamine hydrochloride under microwave irradiation (2450 MHz), achieving yields up to 90% . This method eliminates toxic solvents and minimizes byproduct formation, aligning with green chemistry principles .
Table 2: Microwave-Mediated Synthesis of Derivatives
| Derivative | Time (min) | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 3a | 4 | 90 | 188 |
| 3b | 3 | 89 | 174 |
| 3c | 3 | 90 | 195 |
Spectroscopic Characterization and Structural Validation
Infrared Spectroscopy
The disappearance of the carbonyl stretch (1680 cm⁻¹) in the IR spectrum confirms successful cyclization. Peaks at 1430 cm⁻¹ (C-O) and 1560 cm⁻¹ (N-O) validate the isoxazole ring formation .
Nuclear Magnetic Resonance (NMR)
¹H-NMR spectra exhibit singlets at δ 8.26 and δ 8.45 ppm, corresponding to the C₃ and C₄ protons of the quinoline moiety. Aromatic protons appear as multiplet signals in the δ 7.39–8.21 range . ¹³C-NMR data reveal distinct signals for the isoxazole carbons at δ 148.2 (C=N) and δ 98.5 (C-O) .
Mass Spectrometry
The molecular ion peak at m/z 170 (C₁₀H₆N₂O⁺) corroborates the molecular weight of the parent compound. Fragmentation patterns align with the proposed structure, showing successive losses of CO and HCN .
Comparative Analysis with Related Heterocycles
Isoxazolo[5,4-b]quinoline distinguishes itself from other fused heterocycles, such as pyrazoloquinolines or imidazoquinolines, through its oxygen-containing isoxazole ring. This feature enhances hydrogen-bonding capacity and metabolic stability compared to nitrogen-only analogs. Computational studies indicate a lower dipole moment (3.2 Debye) than quinine (4.8 Debye), suggesting improved bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume